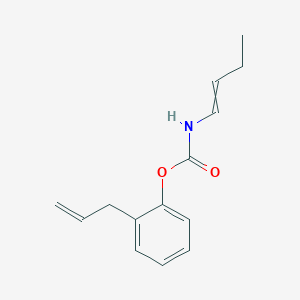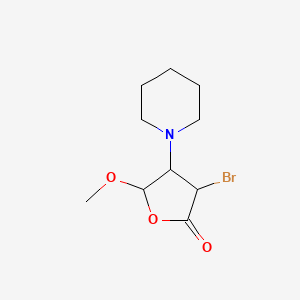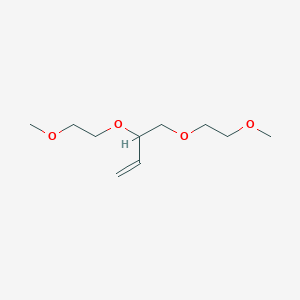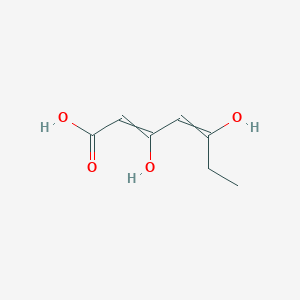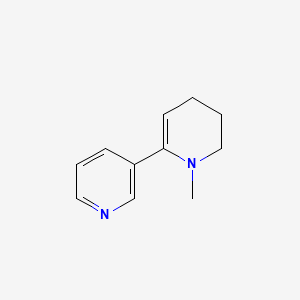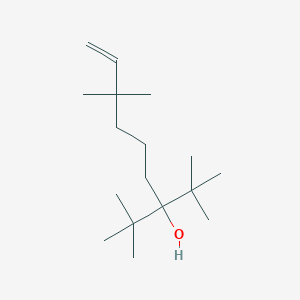
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL typically involves the use of tert-butyl and methyl groups in a controlled reaction environment. One common method involves the reaction of tert-butyl bromide with a suitable precursor in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethylbutane: Another highly branched hydrocarbon with similar structural features.
2,2,4-Trimethylpentane: Known for its use as an octane booster in gasoline.
2,3,3-Trimethylpentane: Shares structural similarities but differs in the position of methyl groups.
Uniqueness
3-Tert-butyl-2,2,7,7-tetramethylnon-8-EN-3-OL stands out due to its specific arrangement of tert-butyl and methyl groups, which confer unique chemical and physical properties. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
88295-73-2 |
|---|---|
Formule moléculaire |
C17H34O |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
3-tert-butyl-2,2,7,7-tetramethylnon-8-en-3-ol |
InChI |
InChI=1S/C17H34O/c1-10-16(8,9)12-11-13-17(18,14(2,3)4)15(5,6)7/h10,18H,1,11-13H2,2-9H3 |
Clé InChI |
IZDWQRUILGBESL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCCC(C)(C)C=C)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
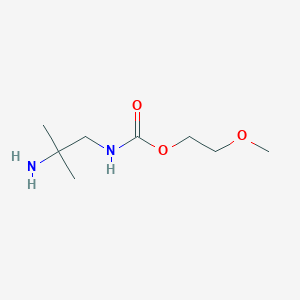
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
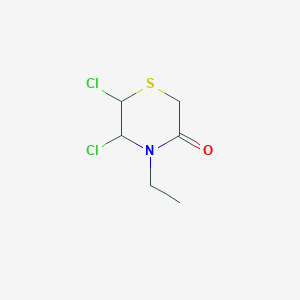
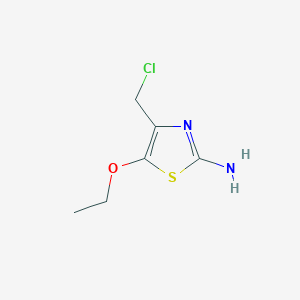
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
